[4-(Tert-butyl)anilino](diethyl)thioxophosphorane
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Overview
Description
4-(Tert-butyl)anilinothioxophosphorane: is an organophosphorus compound characterized by the presence of a thioxophosphorane group attached to a 4-(tert-butyl)anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)anilinothioxophosphorane typically involves the reaction of 4-(tert-butyl)aniline with diethyl phosphorochloridothioate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of 4-(Tert-butyl)anilinothioxophosphorane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Tert-butyl)anilinothioxophosphorane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the thioxophosphorane group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Phosphines, phosphine oxides
Substitution: Various substituted phosphoranes
Scientific Research Applications
Chemistry:
Catalysis: 4-(Tert-butyl)anilinothioxophosphorane can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study the mechanisms of enzyme-catalyzed reactions involving phosphorus-containing substrates.
Industry:
Materials Science: 4-(Tert-butyl)anilinothioxophosphorane can be incorporated into polymers to enhance their thermal and chemical stability.
Agriculture: It may be used in the development of new agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism by which 4-(Tert-butyl)anilinothioxophosphorane exerts its effects involves the interaction of the thioxophosphorane group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The molecular pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.
Receptor Modulation: It can interact with specific receptors, altering their signaling pathways.
Comparison with Similar Compounds
4-(Tert-butyl)anilinophosphorane: Similar structure but lacks the thioxo group.
4-(Tert-butyl)anilinophosphine oxide: Contains a phosphine oxide group instead of a thioxophosphorane group.
Uniqueness:
Thioxophosphorane Group: The presence of the thioxophosphorane group in 4-(Tert-butyl)anilinothioxophosphorane imparts unique reactivity and stability compared to its analogs.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis and catalysis.
Properties
IUPAC Name |
4-tert-butyl-N-diethylphosphinothioylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NPS/c1-6-16(17,7-2)15-13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFWJHESFDTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)NC1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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